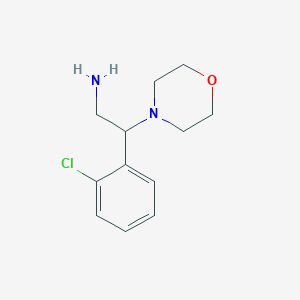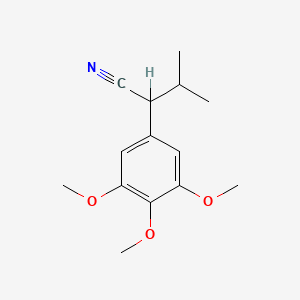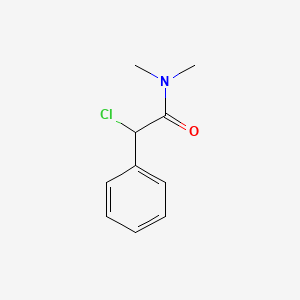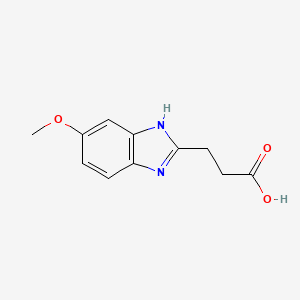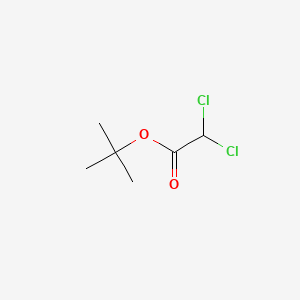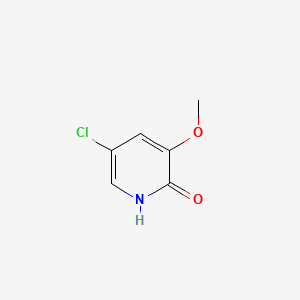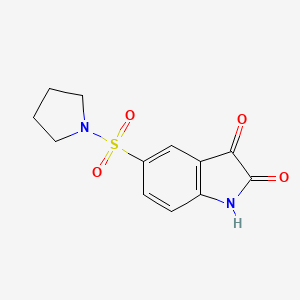
5-(Pyrrolidin-1-ylsulfonyl)indolin-2,3-dion
Übersicht
Beschreibung
5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a pyrrolidine ring attached to an indoline-2,3-dione structure via a sulfonyl group, making it a unique and versatile molecule in organic chemistry .
Wissenschaftliche Forschungsanwendungen
5-(Pyrrolidin-1-ylsulfonyl)indolin-2,3-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Als Leitverbindung in der Wirkstoffforschung für verschiedene therapeutische Zielstrukturen untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie bestimmte Enzyme hemmen, indem sie einen stabilen Komplex mit dem aktiven Zentrum bildet, wodurch der Zugang des Substrats blockiert wird. Die genauen Wege und Zielstrukturen hängen vom jeweiligen biologischen Kontext und der Art der Wechselwirkungen der Verbindung ab .
Ähnliche Verbindungen:
- 5-(Piperidin-1-ylsulfonyl)-1H-indol-2,3-dion
- 5-(Morpholin-1-ylsulfonyl)-1H-indol-2,3-dion
- 5-(Pyrrolidin-1-ylsulfonyl)-1H-indol-2,3-dion
Vergleich: Im Vergleich zu ähnlichen Verbindungen weist this compound aufgrund des Vorhandenseins des Pyrrolidinrings einzigartige Eigenschaften auf. Dieser Ring erhöht die Stabilität und Reaktivität der Verbindung und macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese. Darüber hinaus bietet die Sulfonylgruppe eine Stelle für weitere Funktionalisierung, wodurch eine große Bandbreite an Derivaten mit unterschiedlichen biologischen Aktivitäten erzeugt werden kann .
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows it to interact with its targets and induce changes. The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional coverage .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 5-(Pyrrolidin-1-ylsulfonyl)indolin-2,3-dion erfolgt in der Regel durch die Reaktion von Indolin-2,3-dion mit Pyrrolidin in Gegenwart eines Sulfonierungsmittels. Häufig verwendete Sulfonierungsmittel sind Sulfonylchloride oder Sulfonsäuren. Die Reaktion wird in der Regel unter milden Bedingungen durchgeführt, oft in Gegenwart einer Base wie Triethylamin, um die Bildung der Sulfonylgruppe zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen können den Produktionsprozess optimieren. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um die gewünschte Verbindung in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 5-(Pyrrolidin-1-ylsulfonyl)indolin-2,3-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Indolin-2,3-dion-Einheit in Indolin umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können an der Sulfonylgruppe auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid oder Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen mit der Sulfonylgruppe reagieren.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfonderivate.
Reduktion: Indolinderivate.
Substitution: Verschiedene substituierte Indolin-2,3-dion-Derivate.
Vergleich Mit ähnlichen Verbindungen
- 5-(Piperidin-1-ylsulfonyl)-1H-indole-2,3-dione
- 5-(Morpholin-1-ylsulfonyl)-1H-indole-2,3-dione
- 5-(Pyrrolidin-1-ylsulfonyl)-1H-indole-2,3-dione
Comparison: Compared to similar compounds, 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione exhibits unique properties due to the presence of the pyrrolidine ring. This ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the sulfonyl group provides a site for further functionalization, allowing the creation of a wide range of derivatives with diverse biological activities .
Eigenschaften
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-11-9-7-8(3-4-10(9)13-12(11)16)19(17,18)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCWUYHXHMXOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399500 | |
| Record name | 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220510-17-8 | |
| Record name | 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1-Pyrrolidinylsulfonyl)-1H-indole-2,3-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H446JCN86R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
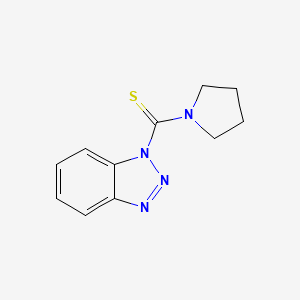
![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1608428.png)

